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molecular formula C7H8N2 B1353881 1,1-Cyclopropanediacetonitrile CAS No. 20778-47-6

1,1-Cyclopropanediacetonitrile

Cat. No. B1353881
M. Wt: 120.15 g/mol
InChI Key: UZFFTUDTQFIMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06110930

Procedure details

A solution of 5.0 g of cyclopropane-1,1-diacetonitrile in 200 ml of methanol was cooled to -15° C., and 4.95 g of cobalt chloride hexahydrate and 4.15 g of sodium borohydride were added thereto in this order, followed by stirring at that temperature for 15 minutes. The reaction mixture was made acidic by addition of 2N hydrochloric acid and then heated to room temperature, at which the mixture was stirred for 15 minutes, followed by concentration under reduced pressure. Water was added to the residue, and the mixture was extracted with ethyl acetate. The aqueous layer was adjusted to pH 9 with a 5N sodium hydroxide aqueous solution, followed by filtration. Chloroform was added to the filtrate, and the organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 1.63 g of the title compound, which had the following physical properties.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.15 g
Type
reactant
Reaction Step Three
Quantity
4.95 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])([CH2:4][C:5]#[N:6])[CH2:3][CH2:2]1.[BH4-].[Na+].Cl>CO.O.O.O.O.O.O.[Co](Cl)Cl>[NH2:9][CH2:8][CH2:7][C:1]1([CH2:4][C:5]#[N:6])[CH2:3][CH2:2]1 |f:1.2,5.6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)(CC#N)CC#N
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.95 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at that temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
followed by filtration
ADDITION
Type
ADDITION
Details
Chloroform was added to the filtrate
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NCCC1(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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